3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one
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Overview
Description
3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring substituted with an azocane moiety and a 3-methylbutyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Azocane Moiety: The azocane group is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with azocane halides.
Attachment of the 3-Methylbutyl Group: The final step involves the alkylation of the piperazine ring with 3-methylbutyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential bioactivity.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives.
Properties
IUPAC Name |
3-[2-(azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-15(2)8-12-20-13-9-19-18(23)16(20)14-17(22)21-10-6-4-3-5-7-11-21/h15-16H,3-14H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLAVVRSCPXKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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